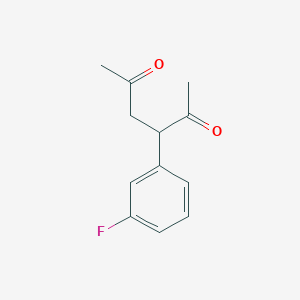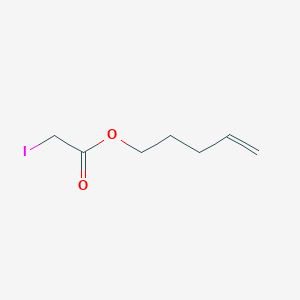![molecular formula C19H15F2NOS B14237799 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene CAS No. 356798-24-8](/img/structure/B14237799.png)
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups, making it a subject of interest for researchers in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like continuous flow synthesis and automated synthesis platforms could be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of difluoro and isothiocyanato groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation or reduction may result in changes to the functional groups present in the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical research.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as targeting specific molecular pathways in diseases.
Industry: The compound may find use in the development of advanced materials, such as polymers and liquid crystals, due to its structural properties.
Mécanisme D'action
The mechanism by which 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has similar structural features.
5-Ethynyl-2’-deoxyuridine: A thymidine analogue used in DNA synthesis assays.
Uniqueness
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene stands out due to its combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups
Propriétés
Numéro CAS |
356798-24-8 |
|---|---|
Formule moléculaire |
C19H15F2NOS |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
5-[2-(4-butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C19H15F2NOS/c1-2-3-10-23-16-8-6-14(7-9-16)4-5-15-11-17(20)19(22-13-24)18(21)12-15/h6-9,11-12H,2-3,10H2,1H3 |
Clé InChI |
HHGDJIAUWCCEGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


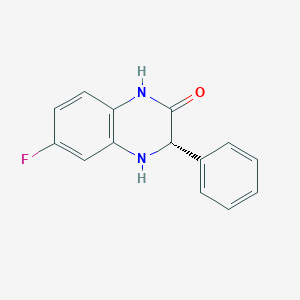




![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
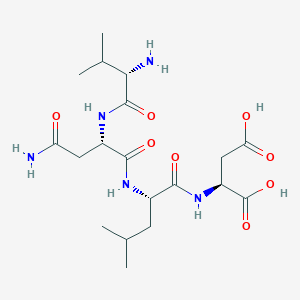
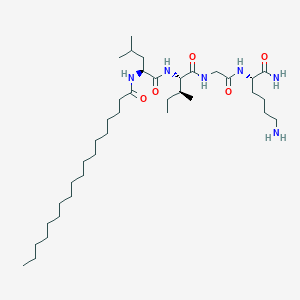
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
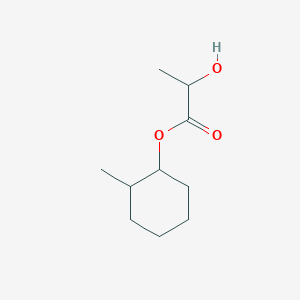
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
